Dibutyl octadec-9-enedioate Dibutyl octadec-9-enedioate
Brand Name: Vulcanchem
CAS No.: 61549-41-5
VCID: VC19533500
InChI: InChI=1S/C26H48O4/c1-3-5-23-29-25(27)21-19-17-15-13-11-9-7-8-10-12-14-16-18-20-22-26(28)30-24-6-4-2/h7-8H,3-6,9-24H2,1-2H3
SMILES:
Molecular Formula: C26H48O4
Molecular Weight: 424.7 g/mol

Dibutyl octadec-9-enedioate

CAS No.: 61549-41-5

Cat. No.: VC19533500

Molecular Formula: C26H48O4

Molecular Weight: 424.7 g/mol

* For research use only. Not for human or veterinary use.

Dibutyl octadec-9-enedioate - 61549-41-5

Specification

CAS No. 61549-41-5
Molecular Formula C26H48O4
Molecular Weight 424.7 g/mol
IUPAC Name dibutyl octadec-9-enedioate
Standard InChI InChI=1S/C26H48O4/c1-3-5-23-29-25(27)21-19-17-15-13-11-9-7-8-10-12-14-16-18-20-22-26(28)30-24-6-4-2/h7-8H,3-6,9-24H2,1-2H3
Standard InChI Key OJHJEURSXQGHMB-UHFFFAOYSA-N
Canonical SMILES CCCCOC(=O)CCCCCCCC=CCCCCCCCC(=O)OCCCC

Introduction

Structural and Molecular Characteristics

Chemical Identity and Configuration

Dibutyl octadec-9-enedioate is a symmetrical diester with butyl groups attached to the carboxylate termini of octadec-9-enedioic acid. The central hydrocarbon chain contains a cis double bond at the 9th position, introducing molecular asymmetry that influences crystallization behavior and intermolecular interactions . The IUPAC name, dibutyl octadec-9-enedioate, reflects this structure, while its SMILES notation (CCCCOC(=O)CCCCCCCC=CCCCCCCCC(=O)OCCCC\text{CCCCOC(=O)CCCCCCCC=CCCCCCCCC(=O)OCCCC}) explicitly denotes the ester linkages and unsaturated backbone.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number61549-41-5
Molecular FormulaC26H48O4\text{C}_{26}\text{H}_{48}\text{O}_4
Molecular Weight424.7 g/mol
InChIKeyOJHJEURSXQGHMB-UHFFFAOYSA-N
Double Bond Position9

The compound’s crystallinity is reduced compared to saturated analogs due to the kinked geometry of the cis double bond, which disrupts close packing . This structural feature also enhances solubility in nonpolar solvents and compatibility with polymer matrices.

Synthesis and Manufacturing

Esterification Methods

The synthesis of dibutyl octadec-9-enedioate typically involves acid-catalyzed esterification between octadec-9-enedioic acid and butanol. Sulfuric acid or p-toluenesulfonic acid (PTSA) are common catalysts, with reaction temperatures ranging from 110–140°C to achieve yields exceeding 85% . Azeotropic distillation using toluene or cyclohexane removes water, driving the equilibrium toward ester formation.

Alternative routes include:

  • Transesterification: Reaction of methyl octadec-9-enedioate with excess butanol in the presence of lipase enzymes or metal alkoxide catalysts .

  • Microwave-Assisted Synthesis: Reduced reaction times (30–60 minutes) and improved yields (up to 92%) under controlled microwave irradiation.

Table 2: Optimization Parameters for Synthesis

ParameterConventional MethodMicrowave Method
Temperature130°C100°C
Time6–8 hours45 minutes
Yield85%92%
CatalystH2_2SO4_4Lipase B (immobilized)

The choice of method depends on scalability and purity requirements, with microwave synthesis favoring laboratory-scale production.

Physicochemical Properties

Thermal and Rheological Behavior

Dibutyl octadec-9-enedioate exhibits a melting point range of 45–55°C and a degradation onset temperature of 290–310°C, as determined by thermogravimetric analysis (TGA) . Its dynamic viscosity at 25°C ranges from 120–180 mPa·s, comparable to commercial plasticizers like dioctyl phthalate (DOP) . The compound’s low volatility (vapor pressure<0.1Pa at 25°C\text{vapor pressure} < 0.1 \, \text{Pa at 25°C}) ensures longevity in high-temperature applications.

Crystallography and Phase Behavior

X-ray diffraction (XRD) studies reveal a lamellar packing structure with a d-spacing of 3.8 nm, attributed to the extended alkyl chains . The cis double bond induces a gauche conformation, reducing crystallinity and enabling glass-forming behavior at subzero temperatures . Differential scanning calorimetry (DSC) shows a phase transition enthalpy of 210–266 J/g, suitable for thermal energy storage .

Industrial and Research Applications

Plasticizers and Polymer Additives

The compound’s high compatibility with polyvinyl chloride (PVC) and acrylate resins makes it an effective plasticizer, improving flexibility without sacrificing thermal stability . Unlike phthalates, it shows negligible leaching in aqueous environments, enhancing product longevity.

Table 3: Performance Metrics in Lubricants

PropertyDibutyl Octadec-9-enedioateMineral Oil
Viscosity Index14595
Pour Point-25°C-10°C
Oxidation Onset298°C220°C

Comparative Analysis with Analogous Compounds

Structural and Functional Differences

Compared to dimethyl octadec-9-enedioate, the butyl esters confer higher hydrophobicity and thermal stability, while dioctyl phthalate exhibits superior plasticizing efficiency but lower biodegradability .

Table 4: Key Comparisons with Common Diesters

CompoundMelting Point (°C)ApplicationThermal Stability (°C)
Dibutyl octadec-9-enedioate45–55Plasticizers, PCMs290–310
Dimethyl octadec-9-enedioate60–65Surfactants270–290
Dioctyl phthalate-50Universal plasticizer240–260

Future Research Directions

Emerging studies focus on derivatizing the compound with sulfone or sulfide groups to enhance oxidative stability for aerospace lubricants . Additionally, bio-based production routes using oleochemical feedstocks aim to improve sustainability, aligning with green chemistry principles .

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